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Compound of Interest

Compound Name: 3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B024720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of Anabasine and its derivative, N-

methyl-anabasine. The information is intended to support research and development efforts in

the field of nicotinic acetylcholine receptor (nAChR) targeted therapies.

Introduction
Anabasine is a pyridine and piperidine alkaloid found in plants of the Nicotiana genus,

structurally similar to nicotine. It acts as an agonist at nicotinic acetylcholine receptors

(nAChRs) and has been investigated for its potential therapeutic effects, as well as its

toxicological profile. N-methyl-anabasine, also known as 5-methylamino-1-(3-pyridyl)-1-

pentanone (MAPP), is a derivative of anabasine. This guide presents a comparative analysis of

their pharmacological properties based on available experimental data.

Pharmacodynamics: Receptor Binding and
Functional Activity
The primary pharmacological target for both anabasine and N-methyl-anabasine is the nicotinic

acetylcholine receptor family. However, their potencies and efficacies at different nAChR

subtypes vary significantly.
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Compound
Receptor
Subtype

Binding
Affinity (Ki)

Functional
Activity
(EC50)

Efficacy Reference

Anabasine α4β2
Lower affinity

than nicotine
0.9 ± 0.0 µM

Partial

Agonist (7%

of max

nicotine

activation)

[1]

α7
Higher affinity

than nicotine
- Full Agonist [2]

Human Fetal

Muscle
- 0.7 µM Full Agonist

N-methyl-

anabasine

(MAPP)

Various

nAChRs

Significantly

lower than

anabasine

≤1% of

anabasine's

activity

Very Low

Potency

Agonist

Key Findings:

Anabasine exhibits a distinct pharmacological profile, acting as a partial agonist at α4β2

nAChRs and a full agonist at α7 nAChRs.[1][2] Its affinity for the α7 subtype is reported to be

greater than that of nicotine.[2]

N-methyl-anabasine (MAPP) is a significantly less potent agonist at nAChRs compared to

anabasine, displaying less than 1% of its activity. This is attributed to its chemical structure,

which exists predominantly in an open-chain form rather than the cyclic iminium form that is

more active at nAChRs.

Pharmacokinetics
Limited pharmacokinetic data is available for a direct comparison. Anabasine has a reported

half-life of approximately 16 hours.[3] The pharmacokinetics of N-methyl-anabasine have not

been well-studied.
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Compound Test Species
Route of
Administrat
ion

LD50 Reference

Anabasine LD50 Mouse Intravenous 11-16 mg/kg [4][5]

LD50 Rat Oral 235 mg/kg [6]

LD50 Dog Oral 50 mg/kg [7]

N-methyl-

anabasine

(MAPP)

- - -
Data not

available

Key Findings:

Anabasine is a toxic compound with fatal outcomes reported in cases of poisoning.[5] Its

acute toxicity is comparable to nicotine.[7]

In larger doses, anabasine is considered to be teratogenic in swine.[5]

No specific toxicological data for N-methyl-anabasine (MAPP) was found in the reviewed

literature.

Signaling Pathways
Activation of nAChRs by agonists like anabasine initiates a cascade of downstream signaling

events. The influx of cations, particularly Ca2+ through α7 nAChRs, is a critical initiating event.
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nAChR signaling pathway activated by anabasine.

Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific nAChR

subtype.
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1. Membrane Preparation
(from cells expressing nAChR subtype)

2. Incubation
- Membranes

- Radioligand (e.g., [³H]cytisine for α4β2)
- Test Compound (Anabasine or N-methyl-anabasine)

3. Filtration
(Separate bound from free radioligand)

4. Scintillation Counting
(Quantify bound radioactivity)

5. Data Analysis
(Calculate IC50 and Ki values)

Click to download full resolution via product page

Workflow for a radioligand binding assay.

Detailed Methodology:

Membrane Preparation: Membranes from HEK293 cells stably expressing the desired

nAChR subtype (e.g., α4β2) are prepared.[8]

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]cytisine

for α4β2 nAChRs) and varying concentrations of the test compound (anabasine or N-methyl-

anabasine).[8]

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.
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Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: The data is used to generate a competition binding curve, from which the

IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50

value.

Two-Electrode Voltage Clamp (TEVC) for Functional
Activity
This electrophysiological technique is used to measure the functional activity (EC50 and

efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

Detailed Methodology:

Oocyte Preparation and Injection:Xenopus laevis oocytes are harvested and injected with

cRNA encoding the subunits of the desired nAChR subtype.

Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode

measures the membrane potential, and the other injects current to clamp the voltage at a set

holding potential.

Compound Application: The oocyte is perfused with a solution containing the test compound

at various concentrations.

Current Measurement: The ion current flowing through the activated nAChRs is recorded by

the amplifier.

Data Analysis: The peak current response at each concentration is measured and plotted to

generate a dose-response curve. The EC50 (the concentration of the compound that

produces 50% of the maximal response) and the maximal efficacy (relative to a full agonist

like acetylcholine) are determined from this curve.

In Vivo Behavioral Assay: Morris Water Maze
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The Morris water maze is a widely used behavioral test to assess spatial learning and memory

in rodents, which can be influenced by nAChR modulation.

Detailed Methodology:

Apparatus: A large circular pool is filled with opaque water and a hidden escape platform is

submerged just below the surface. Visual cues are placed around the room.

Acquisition Phase: Rodents are given several trials per day for multiple days to find the

hidden platform from different starting locations. The time taken to find the platform (escape

latency) is recorded.

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to

swim freely for a set period. The time spent in the quadrant where the platform was

previously located is measured as an indicator of spatial memory.

Drug Administration: Anabasine, N-methyl-anabasine, or a vehicle control is administered to

the animals before the trials to assess the compound's effect on learning and memory.

Conclusion
Anabasine and N-methyl-anabasine exhibit markedly different pharmacological profiles.

Anabasine is a potent agonist at certain nAChR subtypes, with a notable preference for the α7

subtype. In contrast, N-methyl-anabasine (MAPP) is a very weak agonist, likely due to its

structural conformation. These differences in potency and efficacy at nAChRs are expected to

translate to significant disparities in their in vivo effects and toxicological profiles. Further

research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic

parameters of N-methyl-anabasine to enable a more comprehensive comparative assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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